Xanthine oxidoreductase-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

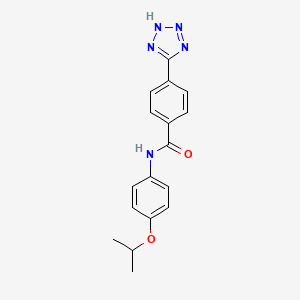

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O2 |

|---|---|

Molecular Weight |

323.35 g/mol |

IUPAC Name |

N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |

InChI |

InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |

InChI Key |

OTVAJNZWRVQKOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Xanthine Oxidoreductase-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). This document details the scientific background, experimental methodologies, and key data associated with this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Xanthine Oxidoreductase as a Therapeutic Target

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and kidney stones.[1] Furthermore, the enzymatic activity of XOR generates reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and inflammation.[2][3] Therefore, the inhibition of XOR is a well-established therapeutic strategy for the management of hyperuricemia and associated disorders.

Discovery of this compound

This compound (also referred to as compound IIIe in the primary literature) was discovered through a rational drug design approach.[4] The discovery was based on the structural analysis of febuxostat, a known XOR inhibitor, and employed a bioisosteric replacement strategy.[4] Specifically, the carboxyl-thiazole fragment of febuxostat was replaced with a tetrazole ring, leading to the design and synthesis of a series of tricyclic compounds containing a phenyl-tetrazole moiety.[4] Compound IIIe emerged from this series as a particularly potent inhibitor of XOR.[4]

Quantitative Data

The inhibitory activity and in vivo efficacy of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| IC50 (XOR) | 55 nM | [5] |

| Parameter | Details | Reference |

| Animal Model | Acute hyperuricemia in ICR mice (18-22 g) | [5] |

| Induction of Hyperuricemia | Intraperitoneal injection of potassium oxonate and hypoxanthine | [5] |

| Dosage | 5 mg/kg | [5] |

| Administration | Oral (p.o.), suspended in 0.5% CMC-Na solution | [5] |

| Observed Effect | Significant uric acid-lowering effect from 5 hours after administration | [5] |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. While the specific, detailed reaction conditions are proprietary to the original publication, a general synthetic approach for related phenyl-tetrazole compounds involves the cycloaddition of a nitrile with an azide.[6][7][8]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of phenyl-tetrazole containing compounds.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.

Principle: The assay measures the enzymatic activity of XOR by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. The inhibitory effect of a test compound is determined by the reduction in the rate of uric acid formation.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine

-

Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

Test compound (this compound)

-

Allopurinol (positive control)

-

DMSO (for dissolving compounds)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

Procedure:

-

Prepare a stock solution of the test compound and allopurinol in DMSO.

-

Prepare serial dilutions of the test compound and allopurinol in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution at various concentrations (or buffer for control)

-

Xanthine oxidase solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a solution of xanthine to each well.

-

Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for In Vitro XOR Inhibition Assay:

Caption: Workflow for a typical in vitro xanthine oxidase inhibition assay.

In Vivo Acute Hyperuricemia Model in Mice

This protocol describes a widely used method to induce acute hyperuricemia in mice to evaluate the efficacy of potential therapeutic agents.

Principle: Potassium oxonate, a uricase inhibitor, and hypoxanthine, a precursor to uric acid, are administered to mice to rapidly elevate their serum uric acid levels, mimicking hyperuricemia. The effectiveness of a test compound is assessed by its ability to lower these elevated uric acid levels.

Materials:

-

ICR mice (or other suitable strain)

-

Potassium oxonate

-

Hypoxanthine

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

Saline solution

-

Blood collection supplies

-

Centrifuge

-

Uric acid assay kit

Procedure:

-

Acclimatize the mice for at least one week before the experiment.

-

Divide the mice into several groups: normal control, model control, positive control (e.g., allopurinol), and test compound groups.

-

Induce hyperuricemia in all groups except the normal control by intraperitoneal (i.p.) injection of potassium oxonate (e.g., 250-300 mg/kg) dissolved in saline.

-

Shortly after the potassium oxonate injection, administer hypoxanthine (e.g., 250-300 mg/kg, i.p. or oral gavage) to the same groups.

-

One hour before or after the induction of hyperuricemia, administer the test compound or vehicle to the respective groups via oral gavage.

-

At a predetermined time point after compound administration (e.g., 5 hours), collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).

-

Allow the blood to clot and then centrifuge to obtain serum.

-

Measure the uric acid concentration in the serum using a commercial uric acid assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of the test compound on serum uric acid levels compared to the model control group.

Experimental Workflow for In Vivo Hyperuricemia Model:

Caption: A typical workflow for an acute hyperuricemia mouse model.

Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of XOR, thereby blocking the conversion of hypoxanthine and xanthine to uric acid. This action also reduces the production of associated reactive oxygen species.

Xanthine Oxidoreductase Signaling Pathway and Point of Inhibition:

Caption: Inhibition of purine catabolism and ROS production by this compound.

Conclusion

This compound is a potent, orally active inhibitor of xanthine oxidoreductase discovered through a rational, structure-based design approach.[4][5] Its significant in vitro potency and in vivo efficacy in reducing uric acid levels in a preclinical model of hyperuricemia highlight its potential as a lead compound for the development of new therapeutics for gout and other conditions associated with elevated uric acid.[5] The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in the further investigation and development of this and related compounds.

References

- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.unibo.it [cris.unibo.it]

- 3. researchgate.net [researchgate.net]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Enzyme Kinetics of Xanthine Oxidoreductase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Xanthine Oxidoreductase (XOR) as a drug target, with a focus on its enzyme kinetics, relevant signaling pathways, and the methodologies used to study its inhibition. Given the absence of public data for a specific inhibitor designated "aXanthine oxidoreductase-IN-5," this document will focus on the well-characterized aspects of XOR and its interactions with known inhibitors, serving as a foundational resource for the development of new therapeutic agents targeting this enzyme.

Introduction to Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase is a complex metalloflavoprotein that plays a crucial role in purine catabolism.[1] It catalyzes the final two steps in the breakdown of purines: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[2][3][4][5][6] In humans and other higher primates, XOR is the rate-limiting enzyme in this pathway, making it a key regulator of uric acid levels.[5]

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4][5] The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form primarily uses molecular oxygen.[4][5] This conversion from XDH to XO can be triggered by various pathophysiological conditions, including inflammation and hypoxia.[4][7] The XO form of the enzyme is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are implicated in a variety of disease states.[4][5][8][9][10] Due to its central role in uric acid production and ROS generation, XOR is a well-established therapeutic target for conditions like gout, hyperuricemia, and cardiovascular diseases.[1][5][8]

Enzyme Kinetics of Xanthine Oxidoreductase

The catalytic activity of XOR involves the hydroxylation of its purine substrates at the molybdenum cofactor active site.[4][11] The electrons generated from this process are then transferred through two iron-sulfur clusters to a flavin adenine dinucleotide (FAD) cofactor, where the final electron acceptor (NAD+ or O2) is reduced.[4][7]

Table 1: Kinetic Parameters of Human Xanthine Oxidoreductase

| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Xanthine | ~6.5 | Not specified | [4] |

| Hypoxanthine | Not specified | Not specified |

Note: Specific Vmax values can vary significantly depending on the enzyme source, purity, and assay conditions. A study on the activation of XO by vitamin K3 reported a Km of 4.71 μmol·L-1 for the XO-mediated xanthine oxidation reaction.[12]

Prominent Inhibitors of Xanthine Oxidoreductase

A number of inhibitors targeting XOR have been developed and are in clinical use. These inhibitors can be broadly classified based on their chemical structure and mechanism of action.

Table 2: Kinetic Data for Selected Xanthine Oxidoreductase Inhibitors

| Inhibitor | Type | IC50 | Ki | Reference |

| Allopurinol | Purine analogue | Not specified | Not specified | [8] |

| Oxypurinol | Purine analogue (metabolite of Allopurinol) | Not specified | Not specified | [2] |

| Febuxostat | Non-purine selective inhibitor | Not specified | 0.6 nM | [2] |

| 7,8,3′,4′-Tetrahydroxyflavone | Flavonoid | 10.488 µM | Not specified | [2] |

| Baicalein | Flavonoid | 3.12 µM | Not specified | [2] |

Note: IC50 and Ki values are dependent on assay conditions, particularly substrate concentration.

Signaling Pathways Involving Xanthine Oxidoreductase

XOR's role extends beyond simple purine metabolism; its products, uric acid and ROS, are significant signaling molecules.

Caption: The central role of Xanthine Oxidoreductase in purine catabolism.

The generation of ROS by the XO form of the enzyme is a critical aspect of its pathophysiology, contributing to oxidative stress and cellular damage.

Caption: Xanthine oxidase as a source of reactive oxygen species (ROS).

Experimental Protocols

The following is a generalized protocol for determining the inhibitory activity of a compound against xanthine oxidase.

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

-

Materials:

-

Xanthine Oxidase (from bovine milk or human liver)

-

Xanthine (substrate)

-

Sodium phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 295 nm

-

-

Procedure:

-

Prepare a stock solution of xanthine in the sodium phosphate buffer.

-

Prepare serial dilutions of the test compound and the positive control (Allopurinol) in the buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Buffer

-

Test compound or control at various concentrations

-

Xanthine oxidase enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10 minutes).[13]

-

Initiate the reaction by adding the xanthine substrate solution to all wells.[13]

-

Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 15 minutes). The increase in absorbance is due to the formation of uric acid.[13]

-

Include control wells containing:

-

Enzyme and substrate (100% activity)

-

Substrate only (background)

-

Enzyme and solvent (vehicle control)

-

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of uric acid formation) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental and Logical Workflows

The process of identifying and characterizing a novel XOR inhibitor follows a structured workflow.

Caption: A typical workflow for the discovery and development of a new XOR inhibitor.

This guide provides a foundational understanding of Xanthine Oxidoreductase for researchers and drug developers. While specific data for "athis compound" is not publicly available, the principles, data for known inhibitors, and methodologies outlined here are directly applicable to the investigation of any new chemical entity targeting this important enzyme.

References

- 1. The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Nature and Reaction Mechanisms of the Molybdenum Cofactor of Xanthine Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 9. cris.unibo.it [cris.unibo.it]

- 10. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 13. pubs.acs.org [pubs.acs.org]

aInhibitory constant (Ki) of Xanthine oxidoreductase-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). The document details its known inhibitory constants, outlines a general experimental protocol for determining XOR inhibition, and illustrates the key signaling pathways involving this critical enzyme.

Quantitative Data Summary

This compound has been identified as a potent, orally active inhibitor of xanthine oxidoreductase.[1] While the inhibitory constant (Ki) has not been explicitly reported in the available literature, the half-maximal inhibitory concentration (IC50) has been determined.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Source |

| IC50 | 55 nM | Peng W, et al. Eur J Med Chem. 2022[1] |

| Ki | Not Reported | - |

Note on IC50 vs. Ki: It is crucial to distinguish between the IC50 and the Ki value. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions, including substrate concentration. The Ki, or inhibitory constant, is a more absolute measure of an inhibitor's binding affinity and is independent of substrate concentration.

The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of the substrate.

-

Km is the Michaelis constant, which is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax).

Without the substrate concentration and the Km value used in the specific experiments for this compound, the Ki value cannot be calculated.

Experimental Protocols

The following is a detailed, generalized methodology for determining the inhibitory activity of a compound against xanthine oxidoreductase, based on common practices in the field. The specific parameters for this compound can be found in the cited primary literature.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the production of uric acid from the substrate xanthine. The increase in absorbance at 295 nm is directly proportional to the xanthine oxidase activity.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test inhibitor (e.g., this compound)

-

Allopurinol (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine in a suitable buffer (e.g., phosphate buffer).

-

Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined to provide a linear reaction rate over the desired time course.

-

Prepare stock solutions of the test inhibitor and allopurinol in DMSO. Further dilute in phosphate buffer to the desired concentrations.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

Phosphate buffer

-

Test inhibitor solution at various concentrations (or allopurinol for positive control, or buffer with DMSO for negative control).

-

Xanthine oxidase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 295 nm every 30-60 seconds for a period of 10-20 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

Purine Catabolism and Reactive Oxygen Species Generation by Xanthine Oxidoreductase

Xanthine oxidoreductase is a key enzyme in the catabolism of purines.[2] It catalyzes the final two steps of this pathway, converting hypoxanthine to xanthine and then xanthine to uric acid. In the process, molecular oxygen is reduced, leading to the generation of reactive oxygen species (ROS) such as superoxide anion (O2•−) and hydrogen peroxide (H2O2).[2]

Caption: Role of Xanthine Oxidoreductase in Purine Catabolism and ROS Production.

Workflow for Determining Inhibitory Constant (Ki)

The determination of the Ki value involves a series of enzyme kinetic experiments. This workflow outlines the logical steps from initial IC50 determination to the final Ki calculation.

Caption: Workflow for the Determination of the Inhibitory Constant (Ki).

References

Xanthine Oxidoreductase-IN-5: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidoreductase (XOR) is a critical enzyme in purine metabolism, catalyzing the final two steps leading to the production of uric acid. Elevated levels of uric acid are associated with hyperuricemia and gout. Xanthine oxidoreductase-IN-5 has emerged as a potent and orally active inhibitor of XOR, demonstrating significant potential for the therapeutic management of these conditions. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the study of this compound.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [1] |

| Molecular Weight | 323.35 g/mol | [1] |

| CAS Number | 1026652-90-3 | [1] |

| SMILES | CC(OC1=CC=C(C=C1)NC(C2=CC=C(C=C2)C3=NN=NN3)=O)C | [1] |

| IC₅₀ (XOR) | 55 nM | [1] |

Mechanism of Action

Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Both forms catalyze the oxidation of hypoxanthine to xanthine and then to uric acid. This compound acts as a competitive inhibitor at the molybdenum active site of the enzyme, thereby blocking the substrate binding and subsequent production of uric acid. This inhibition leads to a reduction in circulating uric acid levels.

Figure 1: Mechanism of this compound Action.

Experimental Protocols

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is outlined in Peng W, et al. Eur J Med Chem. 2022, 246, 114947, the full text of this publication could not be accessed. However, based on the structure, a plausible synthetic route would involve the amidation of 4-(2H-tetrazol-5-yl)benzoic acid with 4-(isopropoxy)aniline. The synthesis of the tetrazole-containing benzoic acid can be achieved from the corresponding nitrile via a [2+3] cycloaddition with an azide.

Figure 2: Plausible Synthetic Workflow for this compound.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of this compound against XOR can be determined by monitoring the enzyme-catalyzed oxidation of xanthine to uric acid. The formation of uric acid can be measured spectrophotometrically by the increase in absorbance at 295 nm.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

Test compound (this compound)

-

Allopurinol (positive control)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Prepare a stock solution of this compound and allopurinol in DMSO.

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 2 µL of the test compound or control at various concentrations.

-

Add 25 µL of xanthine oxidase solution (final concentration typically 0.05-0.1 U/mL) to each well, except for the blank.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of xanthine solution (final concentration typically 100-200 µM).

-

Immediately measure the absorbance at 295 nm at time 0 and then at regular intervals (e.g., every minute) for 10-15 minutes.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

The Role of Xanthine Oxidoreductase Inhibitors in Purine Metabolism: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information on a compound designated "aXanthine oxidoreductase-IN-5". Therefore, this guide utilizes data and methodologies associated with other well-characterized, potent, and selective xanthine oxidoreductase inhibitors to provide a representative technical overview of the role such a compound would play in purine metabolism. The principles, experimental designs, and data presented herein are intended to serve as a comprehensive framework for understanding the evaluation and mechanism of action of a novel xanthine oxidoreductase inhibitor.

Introduction to Xanthine Oxidoreductase and Purine Metabolism

Xanthine oxidoreductase (XOR) is a critical enzyme in the purine degradation pathway. It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). XOR catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. In humans and higher primates, uric acid is the final product of this pathway and is excreted by the kidneys. Dysregulation of XOR activity, leading to hyperuricemia (elevated levels of uric acid in the blood), is a key factor in the pathogenesis of gout and has been implicated in other conditions such as cardiovascular and kidney diseases. Therefore, inhibitors of xanthine oxidoreductase are a cornerstone of therapy for managing hyperuricemia and gout.

Mechanism of Action of Xanthine Oxidoreductase Inhibitors

Novel xanthine oxidoreductase inhibitors are typically designed as potent and selective antagonists of the enzyme. These small molecules bind to the molybdenum-pterin active site of both the oxidized and reduced forms of the enzyme, preventing the substrate (hypoxanthine and xanthine) from accessing the catalytic center. This inhibition blocks the production of uric acid, thereby lowering its concentration in the blood and urine. The efficacy of these inhibitors is determined by their binding affinity, specificity, and pharmacokinetic properties.

Quantitative Data for Representative Xanthine Oxidoreductase Inhibitors

The following tables summarize key quantitative data for well-studied xanthine oxidoreductase inhibitors, which would be analogous to the data required for the characterization of "athis compound".

Table 1: In Vitro Potency of Representative XOR Inhibitors

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Source |

| Febuxostat | Bovine Milk XOR | 1.8 - 5.2 | 0.6 - 2.6 | |

| Topiroxostat | Human Liver XOR | 5.7 | 2.1 | |

| Allopurinol | Human Liver XOR | 780 | - |

Table 2: In Vivo Efficacy of Representative XOR Inhibitors in Animal Models

| Inhibitor | Animal Model | Dose | Route | % Reduction in Serum Uric Acid | Source |

| Febuxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~50% | |

| Topiroxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~60% |

Signaling Pathways and Experimental Workflows

Purine Metabolism and XOR Inhibition

The following diagram illustrates the central role of xanthine oxidoreductase in the purine metabolism pathway and the point of intervention for an inhibitor like "athis compound".

Caption: Purine metabolism pathway and the site of action of XOR inhibitors.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel xanthine oxidoreductase inhibitor.

Caption: Preclinical and clinical workflow for XOR inhibitor development.

Detailed Experimental Protocols

In Vitro Xanthine Oxidoreductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidoreductase.

Materials:

-

Xanthine oxidoreductase (from bovine milk or recombinant human)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

Test compound (e.g., "athis compound") dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a series of dilutions of the test compound in potassium phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Potassium phosphate buffer

-

Test compound dilution (or DMSO for control)

-

Xanthine oxidoreductase solution

-

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding a solution of xanthine to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of uric acid.

-

Calculate the initial velocity (rate of reaction) for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Study in a Hyperuricemic Rat Model

Objective: To evaluate the uric acid-lowering effect of a test compound in a potassium oxonate-induced hyperuricemic rat model.

Materials:

-

Male Wistar rats (8-10 weeks old)

-

Potassium oxonate (uricase inhibitor)

-

Test compound (e.g., "athis compound")

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Blood collection supplies

-

ELISA kit for uric acid measurement

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally) one hour before the administration of the test compound.

-

Administer the test compound or vehicle orally at various doses.

-

Collect blood samples from the tail vein at different time points (e.g., 0, 2, 4, 8, and 24 hours) after compound administration.

-

Separate the serum by centrifugation.

-

Measure the uric acid concentration in the serum samples using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage reduction in serum uric acid levels for each dose group compared to the vehicle-treated control group.

-

Analyze the data to determine the dose-response relationship and the duration of action of the test compound.

Conclusion

The development of potent and selective xanthine oxidoreductase inhibitors is a clinically validated strategy for the management of hyperuricemia and gout. A novel compound like "athis compound" would be subjected to a rigorous preclinical and clinical evaluation process, as outlined in this guide. The in vitro and in vivo studies are crucial for establishing its potency, selectivity, pharmacokinetic profile, and therapeutic efficacy. The data generated from these studies will ultimately determine its potential as a new therapeutic agent for patients with disorders of purine metabolism.

A Technical Guide to aXanthine oxidoreductase-IN-5 for the Investigation of Hyperuricemia Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hyperuricemia and the Role of Xanthine Oxidoreductase

Hyperuricemia, a metabolic disorder characterized by elevated serum uric acid (sUA) levels, is a primary etiological factor in the development of gout.[1] Uric acid is the final product of purine metabolism in humans.[1] The enzyme xanthine oxidoreductase (XOR) is a critical catalyst in this pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] Consequently, the inhibition of XOR is a cornerstone therapeutic strategy for managing hyperuricemia and preventing gout.[2]

This technical guide focuses on aXanthine oxidoreductase-IN-5 , a novel investigational inhibitor of XOR. The document will detail its mechanism of action, present key quantitative data, provide comprehensive experimental protocols for its evaluation, and illustrate the associated biochemical and experimental workflows. This guide is intended to serve as a resource for researchers studying the pathophysiology of hyperuricemia and developing novel therapeutic agents.

Mechanism of Action

athis compound is a potent, selective inhibitor of xanthine oxidoreductase. By binding to the enzyme, it blocks the conversion of purine metabolites into uric acid, thereby lowering sUA concentrations. Unlike purine analog inhibitors such as allopurinol, which is metabolized into the active inhibitor oxypurinol, athis compound is a non-purine inhibitor, which may offer a different profile regarding hypersensitivity reactions.[1] Its high potency allows for effective inhibition of both the oxidized and reduced forms of the XOR enzyme, leading to a significant and sustained reduction in uric acid production.[1]

Signaling Pathway: Purine Catabolism

The following diagram illustrates the final steps of purine catabolism, highlighting the central role of xanthine oxidoreductase, the target of athis compound.

References

Methodological & Application

Application Notes and Protocols for Xanthine Oxidoreductase-IN-5 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XOR activity is implicated in hyperuricemia and gout. Xanthine oxidoreductase-IN-5 is a potent inhibitor of XOR with a reported IC50 of 55 nM. This document provides a detailed protocol for the in vitro assessment of this compound and other potential inhibitors using a spectrophotometric assay.

Signaling Pathway: Purine Degradation

The enzymatic activity of Xanthine Oxidoreductase is the final step in the degradation of purines to uric acid. This pathway is a key target for the therapeutic management of conditions associated with excess uric acid.

Caption: Enzymatic conversion of hypoxanthine to uric acid by Xanthine Oxidoreductase.

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric method to determine the inhibitory activity of compounds against xanthine oxidase by measuring the increase in absorbance at 295 nm resulting from the formation of uric acid.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium Phosphate Buffer (pH 7.5)

-

Dimethyl Sulfoxide (DMSO)

-

This compound

-

Allopurinol (positive control)

-

Febuxostat (positive control)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

-

Xanthine Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer. Gentle heating may be required for complete dissolution.

-

Xanthine Oxidase Solution: Prepare a 0.1 U/mL solution of xanthine oxidase in ice-cold phosphate buffer immediately before use.

-

Test Compounds: Prepare stock solutions of this compound, allopurinol, and febuxostat in DMSO. Create a series of dilutions in phosphate buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Add 100 µL of the phosphate buffer to each well.

-

Add 50 µL of the xanthine oxidase solution to each well to initiate the pre-incubation.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the xanthine solution to each well.

-

Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate spectrophotometer.

-

-

Controls:

-

Negative Control: Replace the test compound with buffer containing the same percentage of DMSO.

-

Positive Controls: Use allopurinol and febuxostat as positive controls for inhibition.

-

-

Data Analysis:

-

Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vitro xanthine oxidase inhibition assay.

Caption: Workflow for the in vitro determination of Xanthine Oxidase inhibition.

Data Presentation

The inhibitory potency of this compound is presented below in comparison to well-established XOR inhibitors, allopurinol and febuxostat. The IC50 values were determined using the spectrophotometric assay described.

| Compound | IC50 Value (nM) |

| This compound | 55 |

| Allopurinol | ~2,840 - 2,900 |

| Febuxostat | ~1.8 - 7.91 |

Note: The IC50 values for allopurinol and febuxostat can vary depending on the specific assay conditions.

Conclusion

The provided protocol offers a robust and reproducible method for evaluating the in vitro potency of this compound and other novel inhibitors. The data clearly demonstrates that this compound is a highly potent inhibitor of xanthine oxidase, with significantly greater potency than allopurinol and comparable to febuxostat. These application notes serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents targeting xanthine oxidase.

Application Notes: Cell-Based Assay for Determining the Inhibitory Activity of Xanthine Oxidoreductase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the final two steps in the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] During this process, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated.[1][3] Under normal physiological conditions, XOR exists predominantly as xanthine dehydrogenase (XDH). However, in various pathological states, including inflammation and hypoxia, it can be converted to xanthine oxidase (XO).[4] Increased XOR activity is associated with hyperuricemia, gout, and cardiovascular diseases, making it a significant therapeutic target.[1][5]

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of a test compound, Xanthine oxidoreductase-IN-5 (XOR-IN-5), on XOR activity. The assay is based on the measurement of hydrogen peroxide, a product of the XOR-catalyzed reaction.[6]

Signaling Pathway of Xanthine Oxidoreductase

Xanthine oxidoreductase plays a crucial role in purine catabolism and the production of reactive oxygen species. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[7] The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form uses molecular oxygen, leading to the generation of superoxide and hydrogen peroxide.[4] This conversion from XDH to XO is often triggered by inflammatory signals or hypoxic conditions. The resulting ROS can act as signaling molecules, but excessive production can lead to oxidative stress and cellular damage.[3]

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthine Oxidase Activity Assay Kit (ab102522) | Abcam [abcam.com]

- 6. 3hbiomedical.com [3hbiomedical.com]

- 7. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Formulation of Xanthine Oxidoreductase-IN-5

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed guidance and protocols for the formulation of Xanthine oxidoreductase-IN-5 (XOR-IN-5), a potent inhibitor of xanthine oxidoreductase (XOR), for use in preclinical in vivo studies. Due to its low aqueous solubility, appropriate formulation is critical for achieving desired exposure and efficacy in animal models.

Introduction to this compound

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[1][2] Elevated XOR activity is implicated in hyperuricemia and gout, and the reactive oxygen species (ROS) generated as a byproduct of its activity are linked to cardiovascular diseases and inflammatory conditions.[1][3][4]

This compound is an orally active and potent inhibitor of XOR with an IC₅₀ of 55 nM.[5][6][7] Its therapeutic potential is significant, but like many small molecule inhibitors, it is a poorly soluble compound, which presents a challenge for in vivo administration and achieving adequate bioavailability.[6][8] This application note details a standard protocol for creating a suspension of XOR-IN-5 and discusses alternative strategies for formulation.

Compound Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇N₅O₂ | [5] |

| Molecular Weight | 323.35 g/mol | [5][6] |

| IC₅₀ (XOR) | 55 nM | [5][6][7] |

| Solubility | < 1 mg/mL in aqueous solutions | [6] |

| CAS Number | 1026652-90-3 | [5][6] |

| Reported In Vivo Dose | 5 mg/kg (mice), 20 mg/kg (rats) | [5][9] |

| Reported Vehicle | 0.5% CMC-Na Solution | [5][7] |

Xanthine Oxidoreductase Signaling Pathway

XOR catalyzes the conversion of hypoxanthine to xanthine and then to uric acid. This process can utilize NAD⁺ (as a dehydrogenase) or O₂ (as an oxidase), with the latter generating ROS like superoxide (O₂•−) and hydrogen peroxide (H₂O₂).[4][10] XOR-IN-5 inhibits this activity, thereby reducing both uric acid and ROS production.

References

- 1. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 3. Role of xanthine oxidoreductase in cardiac nitroso-redox imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mybiosource.com [mybiosource.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Tissue xanthine oxidoreductase activity in a mouse model of aristolochic acid nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Xanthine Oxidoreductase-IN-5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of stock solutions of Xanthine oxidoreductase-IN-5, a potent inhibitor of xanthine oxidoreductase (XOR). Due to its low aqueous solubility, proper handling and solution preparation are critical for obtaining accurate and reproducible results in biochemical and cellular assays. These guidelines cover the physicochemical properties, recommended solvents, step-by-step preparation of concentrated stock solutions, and subsequent dilution to working concentrations for experimental use.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the inhibitor's characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 323.35 g/mol | [1] |

| CAS Number | 1026652-90-3 | [1] |

| IC50 (Xanthine Oxidoreductase) | 55 nM | [1] |

| Aqueous Solubility | < 1 mg/mL | [1] |

| Appearance | Powder | |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for up to 1 year | [1] |

Xanthine Oxidoreductase Signaling Pathway

Xanthine oxidoreductase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of this enzyme is a therapeutic strategy for conditions associated with hyperuricemia, such as gout. The following diagram illustrates the role of this compound in this pathway.

Caption: Inhibition of the purine catabolism pathway by this compound.

Experimental Protocols

Materials and Equipment

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

-

Sterile, amber microcentrifuge tubes or glass vials with screw caps

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, disposable tips

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE to avoid inhalation, ingestion, or contact with skin and eyes.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before use.

Preparation of a 10 mM DMSO Stock Solution

Given the low aqueous solubility of this compound, a concentrated stock solution in an organic solvent is necessary. DMSO is the recommended solvent.

Calculation:

To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

For 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 323.35 g/mol / 1000 = 3.23 mg

Procedure:

-

Weighing the Compound: Carefully weigh out 3.23 mg of this compound powder using a calibrated analytical balance. For smaller quantities where direct weighing may be inaccurate, it is advisable to dissolve the entire contents of the manufacturer's vial.

-

Dissolution: Add the weighed powder to a sterile, amber microcentrifuge tube or glass vial. Add 1 mL of anhydrous DMSO to the vial.

-

Mixing: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the 10 mM stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, the stock solution is stable for up to one year.

Preparation of Working Solutions for In Vitro Assays

For most biochemical and cellular assays, the final concentration of DMSO should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. The following protocol describes a serial dilution method to prepare working solutions for determining the IC50 value of this compound.

Workflow for Stock Solution Preparation and Dilution:

Caption: Workflow for preparing this compound stock and working solutions.

Example Serial Dilution Protocol:

This example details the preparation of a range of inhibitor concentrations for an IC50 determination experiment, ensuring the final DMSO concentration remains constant and low.

-

Prepare an Intermediate Stock Solution: Thaw an aliquot of the 10 mM stock solution. Prepare a 100 µM intermediate stock solution by diluting the 10 mM stock 1:100 in the assay buffer. For example, add 2 µL of the 10 mM stock to 198 µL of assay buffer. This intermediate stock now contains 1% DMSO.

-

Perform Serial Dilutions:

-

In a 96-well plate or microcentrifuge tubes, add 100 µL of the 100 µM intermediate stock to the first well.

-

Add 50 µL of assay buffer containing 1% DMSO to the subsequent wells.

-

Perform a 1:2 serial dilution by transferring 50 µL from the first well to the second, mixing well, and repeating this process for the desired number of dilutions.

-

-

Final Dilution into Assay: Add an equal volume of the enzyme/substrate mixture to each well containing the serially diluted inhibitor. For instance, if you add 50 µL of your enzyme/substrate mix to the 50 µL of diluted inhibitor, the final inhibitor concentrations will be halved, and the final DMSO concentration in all wells will be 0.5%.

Table 2: Example Dilution Scheme for IC50 Determination

| Step | Action | Inhibitor Concentration | DMSO Concentration |

| 1 | 10 mM Stock in 100% DMSO | 10,000 µM | 100% |

| 2 | Intermediate Stock (1:100 dilution in assay buffer) | 100 µM | 1% |

| 3 | Serial Dilution (1:2 in assay buffer with 1% DMSO) | 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µM | 1% |

| 4 | Final Assay Volume (1:2 dilution with enzyme/substrate) | 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78, 0.39 µM | 0.5% |

Best Practices for Storage and Handling

-

Powder: Store the solid compound at -20°C in a desiccator to protect it from moisture.

-

DMSO Stock Solution: Aliquot the concentrated stock solution into single-use volumes in tightly sealed amber vials and store at -80°C. This minimizes contamination and degradation from repeated freeze-thaw cycles.

-

Working Solutions: Aqueous working solutions are less stable and should be prepared fresh for each experiment. Do not store diluted aqueous solutions for extended periods.

-

Solvent Quality: Use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and will absorb water from the atmosphere, which can affect the solubility and stability of the dissolved compound.

References

Troubleshooting & Optimization

aPotential off-target effects of Xanthine oxidoreductase-IN-5

Disclaimer: There is currently no publicly available data on the specific off-target effects of Xanthine oxidoreductase-IN-5. This technical support guide provides general information based on the known pharmacology of Xanthine Oxidoreductase (XOR) and its inhibitors as a class. Researchers are advised to conduct their own selectivity profiling for definitive results.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target potency of this compound?

This compound is an inhibitor of Xanthine Oxidoreductase (XOR) with a reported IC50 of 55 nM.[1][2] It is orally active and has been used in research related to acute hyperuricemia.[1][3]

Q2: Are there any known off-target effects for this compound?

As of the latest available information, no specific off-target interactions or a broad selectivity profile for this compound have been published.

Q3: What are the potential off-target effects I should be aware of for Xanthine Oxidoreductase (XOR) inhibitors in general?

While specific data for this compound is unavailable, studies on other XOR inhibitors like allopurinol and febuxostat have noted several side effects, which could be indicative of off-target effects or consequences of on-target inhibition in complex biological systems. These include:

-

Skin Reactions: Hypersensitivity reactions, including skin rashes, have been reported for some XOR inhibitors.[4][5]

-

Hepatotoxicity: Liver-related adverse effects have been a concern with some compounds in this class.

-

Cardiovascular Risks: Some studies have investigated potential cardiovascular side effects associated with XOR inhibitors.[4]

-

Drug-Drug Interactions: XOR is involved in the metabolism of various drugs.[6][7] Inhibition of XOR can alter the pharmacokinetics of other compounds, a consideration for in vivo studies.

Troubleshooting Guide

My experiment with this compound is showing an unexpected phenotype. Could this be an off-target effect?

An unexpected phenotype is a common indicator of potential off-target effects. Here are some steps to troubleshoot this issue:

-

Confirm On-Target Engagement: First, ensure that the observed phenotype is not a previously uncharacterized consequence of XOR inhibition in your specific experimental model.

-

Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than what is required for XOR inhibition, it may suggest an off-target effect.

-

Use a Structurally Unrelated XOR Inhibitor: Compare the results from this compound with another XOR inhibitor that has a different chemical scaffold (e.g., allopurinol or febuxostat). If the unexpected phenotype is not replicated with the other inhibitor, it is more likely to be an off-target effect of this compound.

-

Rescue Experiment: If possible, design an experiment to rescue the on-target effect. For example, if inhibiting XOR is expected to decrease the production of uric acid, you could try to see if adding exogenous uric acid can reverse the observed phenotype. If the phenotype persists, it may be due to an off-target effect.

Data Summary

Table 1: On-Target Activity of this compound

| Compound Name | Target | IC50 |

| This compound | Xanthine Oxidoreductase (XOR) | 55 nM |

Table 2: Examples of Side Effects and Off-Target Considerations for Other XOR Inhibitors

| Inhibitor | Known Side Effects / Off-Target Considerations |

| Allopurinol | Hypersensitivity reactions, potential for drug interactions (e.g., with azathioprine).[4][8] |

| Febuxostat | Skin reactions, potential for cardiovascular events, liver function abnormalities.[4] |

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

To assess potential off-target effects on protein kinases, a broad panel screening is recommended.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Concentration: Select a concentration for screening. A common starting point is 1 µM, which is over 18-fold higher than the reported IC50 for XOR.

-

Kinase Panel: Submit the compound to a commercial service provider for screening against a panel of representative kinases (e.g., a panel of 96 or more kinases).

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

-

Follow-up: For any identified hits, perform dose-response experiments to determine the IC50 for the off-target kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify target engagement in a cellular context and can also be adapted to identify off-target binding.

-

Cell Treatment: Treat intact cells with this compound at the desired concentration. Include a vehicle control (e.g., DMSO).

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate soluble and aggregated proteins by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting for Xanthine Oxidoreductase to confirm on-target engagement. For off-target discovery, proteomics-based approaches (MS-CETSA) can be used to identify other proteins that are stabilized by the compound.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mybiosource.com [mybiosource.com]

- 3. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]

- 6. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine Oxidoreductase in Drug Metabolism: Beyond A Role as a Detoxifying Enzyme [cris.unibo.it]

- 8. Xanthine Oxidoreductase-Catalyzed Reduction of Nitrite to Nitric Oxide: Insights Regarding Where, When and How - PMC [pmc.ncbi.nlm.nih.gov]

aStability of Xanthine oxidoreductase-IN-5 in DMSO solution

This technical support center provides guidance on the stability and handling of Xanthine oxidoreductase-IN-5 (XOR-IN-5) in DMSO solution for researchers, scientists, and drug development professionals. The information is based on general best practices for small molecule inhibitors, as specific stability data for XOR-IN-5 is not publicly available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For many organic compounds used in biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubility for a wide range of molecules. It is crucial to use a fresh, high-purity, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate the degradation of the compound.

Q2: How should I store the DMSO stock solution of this compound?

A2: For long-term stability, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1] Upon arrival, even if shipped at room temperature, the product should be stored in a freezer as indicated on the product label for long-term preservation.

Q3: How many freeze-thaw cycles can I subject my DMSO stock solution to?

A3: It is best to minimize freeze-thaw cycles. One study indicated no significant compound loss after 11 freeze-thaw cycles for a set of diverse compounds when frozen at -15°C and thawed at 25°C.[2] However, to ensure the highest quality of your compound, it is recommended to aliquot the stock solution into smaller, single-use volumes. This practice avoids repeated temperature fluctuations for the entire stock.[1]

Q4: My compound in DMSO precipitated when I added it to my aqueous buffer. What should I do?

A4: Precipitation can occur when a concentrated DMSO stock is diluted directly into an aqueous medium. To prevent this, it is advisable to make intermediate serial dilutions of your stock solution in DMSO before the final dilution into your aqueous buffer or cell culture medium. The final concentration of DMSO in your experiment should generally be kept below 0.1% (v/v) to minimize effects on cell viability and function. Always include a vehicle control (DMSO alone) in your experiments.

Q5: What are the signs of compound degradation?

A5: Visual signs of degradation can include a change in color of the solution or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess compound stability and purity is through analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS).[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent or unexpected experimental results.

-

Possible Cause: Compound degradation due to improper storage or handling.

-

Troubleshooting Steps:

-

Verify Storage Conditions: Confirm that the DMSO stock solution has been stored at the recommended temperature (-20°C or -80°C) and protected from light if the compound is light-sensitive.

-

Check for Precipitation: Visually inspect the stock solution for any precipitates. If present, gently warm the solution and vortex to redissolve. If precipitation persists, it may indicate solubility issues or degradation.

-

Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.

-

Analytical Verification: If the problem persists, consider analyzing the purity and concentration of your stock solution using a suitable analytical method like HPLC-MS.

-

Issue 2: Reduced potency of the inhibitor over time.

-

Possible Cause: Gradual degradation of the compound in the DMSO stock solution.

-

Troubleshooting Steps:

-

Review Aliquoting Practice: Ensure that the stock solution is aliquoted to minimize freeze-thaw cycles.

-

Use Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment. Do not store working dilutions in aqueous buffers for extended periods, as stability can be significantly lower than in DMSO.

-

Evaluate Water Content in DMSO: The presence of water in DMSO can accelerate degradation for some compounds.[3] Use anhydrous DMSO and handle it properly to prevent moisture absorption.

-

Stability of Small Molecules in DMSO (General Data)

While specific data for this compound is unavailable, the following table summarizes general findings on the stability of small molecules stored in DMSO.

| Storage Condition | Duration | Observation | Source |

| 4°C in DMSO/water (90/10) | 2 years | 85% of 1404 compounds were stable. | [3] |

| Room Temperature | 5 months | No significant difference in compound recovery between glass and polypropylene containers. | [2] |

| -20°C | Prolonged | Generally accepted as a suitable condition for long-term storage, though a small percentage of compounds may degrade over time. | [4] |

| 40°C (Accelerated Study) | 15 weeks | Most compounds were found to be stable. | [2] |

Experimental Protocols

Protocol for Assessing Compound Stability in DMSO using HPLC-MS

This protocol provides a general workflow to assess the stability of a compound in a DMSO solution over time.

-

Preparation of Stock Solution:

-

Accurately weigh the compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot the stock solution into multiple vials for analysis at different time points and storage conditions.

-

-

Storage:

-

Store the aliquots under various conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

-

Include a "time zero" sample that is analyzed immediately after preparation.

-

-

Sample Analysis:

-

At each designated time point, retrieve an aliquot from each storage condition.

-

Prepare a sample for HPLC-MS analysis by diluting the DMSO stock in an appropriate solvent (e.g., acetonitrile/water). Include an internal standard for accurate quantification.[2]

-

Analyze the sample using a validated HPLC-MS method to determine the purity of the compound and quantify the amount remaining relative to the "time zero" sample.

-

-

Data Analysis:

-

Calculate the percentage of the compound remaining at each time point for each storage condition.

-

Plot the percentage of compound remaining versus time to determine the degradation kinetics.

-

Visualizations

Troubleshooting Workflow for Suspected Compound Instability

Caption: Troubleshooting workflow for addressing inconsistent experimental results potentially caused by compound instability.

Signaling Pathway of Xanthine Oxidoreductase in Purine Degradation

Caption: The role of Xanthine Oxidoreductase (XOR) in the final two steps of purine degradation.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Therapeutic Index of Xanthine Oxidoreductase-IN-5

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic index of Xanthine Oxidoreductase-IN-5 (XOR-IN-5).

Frequently Asked Questions (FAQs)

General Information

-

What is this compound? this compound is an orally active inhibitor of xanthine oxidoreductase (XOR) with an IC50 of 55 nM. It has shown potential in preclinical studies for lowering uric acid levels in acute hyperuricemia.[1][2]

-

What is the mechanism of action of this compound? XOR-IN-5 inhibits the enzyme xanthine oxidoreductase, which is a key enzyme in purine metabolism. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting XOR, XOR-IN-5 reduces the production of uric acid and reactive oxygen species (ROS).

Improving Therapeutic Index

-

How can the therapeutic index of this compound be improved? Improving the therapeutic index involves maximizing the desired therapeutic effect (lowering uric acid) while minimizing toxic side effects. Key strategies include:

-

Optimizing Formulation: Enhancing the solubility and bioavailability of XOR-IN-5 can lead to lower effective doses, thereby reducing the potential for off-target effects.

-

Combination Therapy: Co-administering XOR-IN-5 with other agents may allow for a dose reduction of XOR-IN-5 while maintaining efficacy.

-

Targeted Delivery: Developing formulations that deliver the inhibitor specifically to the site of action can reduce systemic exposure and associated toxicities.

-

-

What are common challenges in the formulation of small molecule inhibitors like this compound? Many small molecule inhibitors, potentially including XOR-IN-5, exhibit poor water solubility. This can lead to low bioavailability and the need for higher doses. Strategies to overcome this include micronization, salt formation, and the use of solubility enhancers.

Troubleshooting In Vitro Experiments

-

My in vitro XOR inhibition assay is giving inconsistent results. What are the common causes? Inconsistent results in XOR inhibition assays can arise from several factors:

-

Reagent Instability: Ensure that the XOR enzyme and substrate solutions are fresh and have been stored correctly.

-

Buffer Conditions: The pH and temperature of the assay buffer are critical for enzyme activity. Use a buffer at the optimal pH for XOR and maintain a consistent temperature.

-

Compound Solubility: Poor solubility of XOR-IN-5 in the assay buffer can lead to inaccurate results. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.

-

Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.

-

-

How can I assess the cytotoxicity of this compound in a cell-based assay? Standard cytotoxicity assays such as MTT, XTT, or neutral red uptake assays can be used. It is recommended to use a cell line relevant to potential off-target toxicities, such as human hepatocytes (e.g., HepG2) or endothelial cells (e.g., HUVECs).

Troubleshooting In Vivo Experiments

-

I am not observing the expected uric acid-lowering effect in my mouse model of hyperuricemia. What should I check? Several factors can contribute to a lack of efficacy in vivo:

-

Formulation and Administration: Ensure that XOR-IN-5 is properly suspended in the vehicle (e.g., 0.5% CMC-Na) and that the oral gavage technique is consistent and accurate.[2]

-

Mouse Model: The choice of hyperuricemia model is crucial. Potassium oxonate-induced hyperuricemia is a common model, but the timing of inhibitor administration relative to the induction of hyperuricemia is critical.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of XOR-IN-5 may vary between individual animals. Consider conducting pharmacokinetic studies to determine the plasma concentration of the inhibitor over time.

-

-

What are the potential off-target effects of this compound? While specific off-target effects of XOR-IN-5 are not well-documented in publicly available literature, inhibitors of this class can potentially interfere with other enzymes involved in purine and pyrimidine metabolism. It is also important to consider the downstream effects of reducing both uric acid and reactive oxygen species, which can have both beneficial and potentially detrimental effects on cellular signaling.

Quantitative Data Summary

| Parameter | Value | Source |

| IC50 (Xanthine Oxidoreductase) | 55 nM | [1][2] |

| In Vivo Efficacy | 5 mg/kg (p.o.) | [1][2] |

| Lowers serum uric acid in a mouse model of acute hyperuricemia | [1][2] |

Experimental Protocols

1. In Vitro Xanthine Oxidase Inhibition Assay

-

Principle: This assay measures the ability of an inhibitor to block the XOR-catalyzed conversion of a substrate (e.g., xanthine) to uric acid. The formation of uric acid is monitored spectrophotometrically at 290-295 nm.

-

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

This compound

-

96-well UV-transparent microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of XOR-IN-5 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, XOR-IN-5 at various concentrations, and xanthine oxidase solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the absorbance at 290 nm at regular intervals for a set period (e.g., 10-20 minutes).

-

Calculate the rate of uric acid formation for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

2. Cellular Assay for Reactive Oxygen Species (ROS) Production

-

Principle: This assay utilizes a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation by ROS within the cell.

-

Materials:

-

A relevant cell line (e.g., endothelial cells, hepatocytes)

-

Cell culture medium

-

This compound

-

A positive control for ROS induction (e.g., hydrogen peroxide)

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Fluorescence microplate reader or flow cytometer

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of XOR-IN-5 for a desired period.

-

Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.

-

Wash the cells to remove any excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or by flow cytometry.

-

A decrease in fluorescence in XOR-IN-5 treated cells compared to control cells indicates a reduction in ROS production.

-

3. Measurement of Uric Acid in Cell Culture Supernatant

-

Principle: This protocol allows for the quantification of uric acid secreted by cells into the culture medium.

-

Materials:

-

Cell line of interest

-

Cell culture medium

-

Xanthine or hypoxanthine (to stimulate uric acid production)

-

This compound

-

Commercially available uric acid assay kit

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a fresh medium containing xanthine or hypoxanthine to induce uric acid production.

-

Treat the cells with different concentrations of XOR-IN-5.

-

After a specific incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the uric acid concentration in the supernatant using a commercial kit according to the manufacturer's instructions.[3]

-

Visualizations

Caption: Inhibition of Xanthine Oxidoreductase by XOR-IN-5 blocks the conversion of hypoxanthine and xanthine to uric acid and reactive oxygen species (ROS), thereby reducing downstream inflammation and endothelial dysfunction.